Cas no 60505-02-4 (2-acetamido-4-phenylbutanoic acid)

2-Acetamido-4-phenylbutanoic acid is a specialized organic compound featuring a phenylbutanoic acid backbone with an acetamido substituent at the 2-position. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical research. Its phenyl and acetamido groups contribute to potential applications as an intermediate in peptide modifications or bioactive molecule synthesis. The compound’s well-defined stereochemistry and functional group compatibility allow for precise derivatization, enhancing its utility in medicinal chemistry and drug development. Its stability under standard laboratory conditions further supports its use in multi-step synthetic processes. Analytical methods such as NMR and HPLC confirm its high purity and structural integrity.
2-acetamido-4-phenylbutanoic acid structure
60505-02-4 structure
Product Name:2-acetamido-4-phenylbutanoic acid
CAS No:60505-02-4
MF:C12H15NO3
MW:221.252403497696
CID:1623660
PubChem ID:227943
Update Time:2025-05-24

2-acetamido-4-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, a-(acetylamino)-
    • 2-acetamido-4-phenylbutanoic acid
    • SY289500
    • CHEBI:167784
    • 60505-02-4
    • AKOS013014221
    • HMS1432B18
    • NSC-20162
    • CS-0149808
    • SCHEMBL6931278
    • IDI1_011779
    • NSC20162
    • MFCD18862874
    • DB-054468
    • DS-006841
    • NS00016672
    • D83858
    • BS-17291
    • F2147-6633
    • EN300-1217906
    • 2-(acetylamino)-4-phenylbutanoic acid
    • DTXSID30281108
    • SB79891
    • Maybridge3_000392
    • 5440-40-4
    • Inchi: 1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: CNQZAOFOKXXEOB-UHFFFAOYSA-N
    • SMILES: OC(C(CCC1C=CC=CC=1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.4Ų

2-acetamido-4-phenylbutanoic acid Pricemore >>

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Additional information on 2-acetamido-4-phenylbutanoic acid

Recent Advances in the Study of 2-Acetamido-4-phenylbutanoic Acid (CAS: 60505-02-4)

2-Acetamido-4-phenylbutanoic acid (CAS: 60505-02-4) is a synthetic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and biochemical research. Recent studies have focused on its role as a building block for peptide synthesis, its pharmacological properties, and its utility in understanding enzyme mechanisms. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future potential.

One of the key areas of interest in recent research has been the use of 2-acetamido-4-phenylbutanoic acid as a precursor in the synthesis of modified peptides. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in enhancing the stability and bioavailability of peptide-based therapeutics. The compound's unique structure, featuring both an acetamido group and a phenylbutanoic acid moiety, allows for selective modifications that can improve pharmacokinetic properties. Researchers have successfully incorporated it into peptide sequences to create analogs with increased resistance to enzymatic degradation.

In addition to its role in peptide synthesis, 2-acetamido-4-phenylbutanoic acid has been investigated for its potential as an enzyme inhibitor. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its interaction with proteolytic enzymes, revealing competitive inhibition kinetics. The compound's phenylbutanoic acid side chain was found to bind selectively to the active sites of certain proteases, suggesting its utility in designing targeted enzyme inhibitors. This finding opens new avenues for developing therapeutics for conditions involving dysregulated protease activity, such as inflammatory diseases and cancer metastasis.

Another significant development involves the compound's application in metabolic pathway studies. Research published in Biochemical Pharmacology (2023) utilized 2-acetamido-4-phenylbutanoic acid as a tracer to investigate amino acid metabolism in cancer cells. The study demonstrated that the compound could be incorporated into cellular proteins, allowing researchers to track metabolic fluxes and identify potential vulnerabilities in cancer cell metabolism. This approach provides a valuable tool for understanding tumor biology and developing novel metabolic inhibitors.

The safety profile and toxicological aspects of 2-acetamido-4-phenylbutanoic acid have also been subjects of recent investigation. A preclinical study conducted by a pharmaceutical research group (2024) evaluated the compound's acute and subchronic toxicity in animal models. The results indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in major organ systems. These findings support further development of the compound for potential clinical applications.

Looking forward, researchers are exploring the potential of 2-acetamido-4-phenylbutanoic acid in drug delivery systems. Its amphiphilic nature makes it a candidate for conjugation with hydrophobic drugs to improve their solubility and targeting capabilities. Preliminary studies have shown promising results in enhancing the delivery of anticancer agents to tumor tissues while minimizing systemic toxicity. This application could significantly impact the field of precision medicine and targeted therapy.

In conclusion, recent research on 2-acetamido-4-phenylbutanoic acid (CAS: 60505-02-4) has revealed its multifaceted potential in chemical biology and pharmaceutical development. From its role in peptide engineering to its applications in enzyme inhibition and metabolic studies, this compound continues to offer valuable opportunities for scientific exploration. As research progresses, we anticipate seeing more innovative applications emerge, particularly in the areas of targeted drug delivery and personalized medicine.

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